molecular formula C17H17ClN4O2S B11192631 Ethyl 2-[(4-chlorobenzyl)sulfanyl]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Ethyl 2-[(4-chlorobenzyl)sulfanyl]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11192631
M. Wt: 376.9 g/mol
InChI Key: OLLIRJGKRCWERI-UHFFFAOYSA-N
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Description

Ethyl 2-[(4-chlorobenzyl)sulfanyl]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a synthetic organic compound belonging to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with various substituents such as ethyl, chlorobenzyl, and sulfanyl groups

Preparation Methods

The synthesis of ethyl 2-[(4-chlorobenzyl)sulfanyl]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the triazole ring: This step involves the cyclization of appropriate precursors to form the triazole ring.

    Introduction of the pyrimidine ring: The triazole ring is then fused with a pyrimidine ring through a series of condensation reactions.

    Substitution reactions:

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of production.

Chemical Reactions Analysis

Ethyl 2-[(4-chlorobenzyl)sulfanyl]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups such as carbonyls or nitro groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the chlorobenzyl group, leading to the formation of new derivatives.

    Hydrolysis: Hydrolysis reactions can break down the ester group, resulting in the formation of carboxylic acids and alcohols.

Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 2-[(4-chlorobenzyl)sulfanyl]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, the compound may inhibit the synthesis of essential cellular components, leading to cell death. In anticancer applications, it may interfere with signaling pathways such as the ERK signaling pathway, resulting in the inhibition of cell proliferation and induction of apoptosis .

Comparison with Similar Compounds

Ethyl 2-[(4-chlorobenzyl)sulfanyl]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H17ClN4O2S

Molecular Weight

376.9 g/mol

IUPAC Name

ethyl 2-[(4-chlorophenyl)methylsulfanyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C17H17ClN4O2S/c1-4-24-15(23)14-10(2)19-16-20-17(21-22(16)11(14)3)25-9-12-5-7-13(18)8-6-12/h5-8H,4,9H2,1-3H3

InChI Key

OLLIRJGKRCWERI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N2C(=NC(=N2)SCC3=CC=C(C=C3)Cl)N=C1C)C

Origin of Product

United States

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